BM-1074

Bcl-2 Bcl-xL Binding Affinity

BM-1074 is a dual Bcl-2/Bcl-xL inhibitor that achieves rapid, complete, and durable tumor regression in SCLC xenografts at well-tolerated doses, without the dose-limiting thrombocytopenia seen with pan-inhibitors. Its >1000-fold selectivity over Mcl-1 (IC50>2000nM) ensures specific pathway interrogation, making it the preferred tool for robust, reproducible in vivo efficacy studies. Ideal for proof-of-concept and combination therapy research requiring benchmark regression.

Molecular Formula C50H57ClN8O7S3
Molecular Weight 1013.7 g/mol
Cat. No. B591238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM-1074
Synonyms5-(4-Chlorophenyl)-4-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-2-methyl-1-(1-methylethyl)-N-(methylsulfonyl)-1H-pyrrole-3-carboxamide
Molecular FormulaC50H57ClN8O7S3
Molecular Weight1013.7 g/mol
Structural Identifiers
InChIInChI=1S/C50H57ClN8O7S3/c1-34(2)58-35(3)47(50(60)54-68(6,63)64)48(49(58)36-15-17-38(51)18-16-36)37-11-10-12-42(31-37)57-29-27-56(28-30-57)41-21-19-39(20-22-41)53-69(65,66)44-23-24-45(46(32-44)59(61)62)52-40(25-26-55(4)5)33-67-43-13-8-7-9-14-43/h7-24,31-32,34,40,52-53H,25-30,33H2,1-6H3,(H,54,60)/t40-/m1/s1
InChIKeyGISBATIMZJHKJK-RRHRGVEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BM-1074: Potent Bcl-2/Bcl-xL Dual Inhibitor for SCLC and Apoptosis Research


BM-1074 (CAS 1391108-10-3) is a small-molecule BH3 mimetic that potently and specifically inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL with sub-nanomolar binding affinities (Ki < 1 nM for both targets) [1]. It exhibits strong antiproliferative activity against multiple small-cell lung cancer (SCLC) cell lines at low nanomolar concentrations and is capable of achieving rapid, complete, and durable tumor regression in vivo at well-tolerated doses [2].

Why BM-1074 Cannot Be Substituted with Generic Bcl-2 Family Inhibitors


While several Bcl-2 family inhibitors exist, their selectivity profiles, in vivo efficacy, and therapeutic windows vary dramatically. For instance, pan-inhibitors like navitoclax (ABT-263) potently inhibit Bcl-xL, leading to dose-limiting thrombocytopenia [1], whereas highly selective Bcl-2 inhibitors like venetoclax (ABT-199) spare platelets but lack Bcl-xL coverage required for certain tumor types [2]. BM-1074 occupies a unique position: it is a dual Bcl-2/Bcl-xL inhibitor that demonstrates complete tumor regression in SCLC xenografts [3] without reported thrombocytopenia, distinguishing it from both predecessor compounds and highly selective alternatives. Its specific pyrrole-core modifications yield a distinct efficacy profile that cannot be assumed for other inhibitors within the same class.

BM-1074 Quantitative Differentiation Evidence: Head-to-Head Data Against Comparators


BM-1074 Demonstrates Sub-Nanomolar Dual Bcl-2/Bcl-xL Affinity Superior to Lead Compound 4

BM-1074 (Compound 32) was derived through extensive modifications of the pyrrole core of lead compound 4, resulting in substantially enhanced binding affinity. BM-1074 binds to both Bcl-2 and Bcl-xL with Ki values of < 1 nM [1]. In contrast, its predecessor, compound 4, while effective in inhibiting tumor growth, failed to achieve complete tumor regression in vivo, a limitation directly addressed by the improved binding kinetics of BM-1074 [2].

Bcl-2 Bcl-xL Binding Affinity Ki Fluorescence Polarization

BM-1074 Achieves Complete Tumor Regression in SCLC Xenografts Where Predecessor Compound 4 Failed

In the H146 SCLC xenograft model, BM-1074 (Compound 32) achieved rapid, complete, and durable tumor regression at a well-tolerated dose schedule of 15 mg/kg intravenous (IV) administered daily, 5 days per week for 2 weeks [1]. This represents a critical advancement over the initial lead compound 4, which in the same study effectively inhibited tumor growth but failed to achieve complete regression in vivo [2].

In Vivo Efficacy Tumor Regression SCLC Xenograft H146

BM-1074 Exhibits >1000-Fold Selectivity Window Over Mcl-1 Compared to Non-Selective Pan-Inhibitors

BM-1074 is essentially inactive against Mcl-1, with an IC50 of > 2000 nM [1]. This contrasts with pan-Bcl-2 family inhibitors such as obatoclax (GX15-070), which inhibits Mcl-1 with IC50 values in the sub-micromolar range (e.g., ~200 nM), and sabutoclax (BI-97C1), which also targets Mcl-1. The >1000-fold selectivity window between Bcl-2/Bcl-xL inhibition (IC50 1.8-6.9 nM) and Mcl-1 inhibition (>2000 nM) provides a clean pharmacological tool for dissecting Bcl-2/Bcl-xL-dependent apoptosis pathways without confounding Mcl-1-mediated effects.

Mcl-1 Selectivity Off-Target Apoptosis Resistance

BM-1074 Shows Superior Cellular Potency in H146 SCLC Cells Compared to Close Analog BM-1075

BM-1074 (Compound 32) inhibits H146 SCLC cell growth with an IC50 of 1.3 ± 0.3 nM [1]. Its close structural analog, BM-1075 (Compound 31), which differs only in the R2 substituent (ethyl vs. isopropyl), exhibits a substantially higher IC50 of 4.8 ± 0.9 nM in the same H146 cell line [2]. This represents a ~3.7-fold improvement in cellular potency conferred by the isopropyl substitution.

Cellular Potency H146 SCLC IC50 Cell Growth Inhibition

BM-1074 Induces Robust In Vivo Apoptosis with Minimal Toxicity at Efficacious Doses

At its maximum tolerated dose (MTD) of 15 mg/kg IV, BM-1074 induces robust cleavage of PARP and caspase-3 in H146 xenograft tumors in SCID mice, confirming strong apoptosis induction in vivo [1]. Notably, mice treated with BM-1074 showed no significant weight loss (<5%) and no other signs of toxicity during or after treatment, even at this efficacious dose . Furthermore, 18 days after treatment cessation, none of the BM-1074-treated mice had measurable tumors [2].

In Vivo Apoptosis PARP Cleavage Caspase-3 Tolerability SCLC

Optimal Research Applications for BM-1074 Based on Validated Differentiation Evidence


SCLC Preclinical Efficacy Studies Requiring Complete Tumor Regression

BM-1074 is the preferred tool compound for studies aiming to achieve complete and durable tumor regression in small-cell lung cancer (SCLC) xenograft models. Unlike its predecessor compound 4, which only inhibited tumor growth, BM-1074 delivers rapid and complete tumor regression at well-tolerated doses [1]. This makes it particularly suitable for proof-of-concept studies evaluating Bcl-2/Bcl-xL inhibition as a therapeutic strategy in SCLC, as well as for combination studies where complete regression is a desired benchmark.

Pathway Dissection Experiments Requiring Clean Bcl-2/Bcl-xL Selectivity Without Mcl-1 Confounding

For researchers investigating apoptosis pathways where Mcl-1 is a potential resistance or confounding factor, BM-1074 offers a clean pharmacological profile. With an Mcl-1 IC50 of >2000 nM [2], representing >1000-fold selectivity over Bcl-2 and Bcl-xL, BM-1074 enables specific interrogation of Bcl-2/Bcl-xL-dependent signaling without off-target Mcl-1 inhibition. This contrasts with pan-inhibitors such as obatoclax or sabutoclax, which also inhibit Mcl-1 and thus obscure the interpretation of pathway-specific effects.

High-Precision Cellular Potency Assays in SCLC Panel Screening

BM-1074 demonstrates potent antiproliferative activity across a panel of four SCLC cell lines (H146, H1963, H187, H1417) with IC50 values ranging from 1.0 to 2.3 nM . The compound's ~3.7-fold superior potency in H146 cells compared to the close analog BM-1075 [3] highlights the importance of compound identity. BM-1074 is the appropriate selection for screening panels where maximal sensitivity and reproducibility are required, particularly in assays designed to detect subtle differences in Bcl-2/Bcl-xL dependency across SCLC subtypes.

Long-Term In Vivo Studies Requiring Sustained Target Engagement with Minimal Toxicity

BM-1074 is well-suited for extended in vivo protocols due to its favorable tolerability profile. At the efficacious MTD of 15 mg/kg IV, BM-1074 induces robust apoptosis (PARP and caspase-3 cleavage) while causing no significant weight loss or other toxicity signs in treated mice . Durable tumor regression persists for at least 18 days post-treatment [4], enabling studies that require sustained target engagement without the confounding effects of compound-related toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for BM-1074

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.